(S)-(4-Azaspiro[2.4]heptan-5-YL)methanol is a chemical compound characterized by its unique spirocyclic structure. It is classified under the category of azaspiro compounds, which are notable for their potential applications in medicinal chemistry and material science. The compound is recognized by its Chemical Abstracts Service (CAS) number 1984825-23-1 and has a molecular formula of CHNO, with a molecular weight of 127.18 g/mol.
This compound can be sourced from various chemical suppliers and research laboratories specializing in organic synthesis. It is classified as an azaspiro compound due to the presence of a nitrogen atom within its spirocyclic framework, which contributes to its biological activity and chemical reactivity. The compound is often utilized as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions .
The synthesis of (S)-(4-Azaspiro[2.4]heptan-5-YL)methanol typically involves several synthetic routes that may include:
The synthetic process may require controlled conditions such as temperature, pressure, and reaction time to ensure high yield and purity. Common reagents used in the synthesis include reducing agents like lithium aluminum hydride and various solvents tailored to facilitate the reaction environment .
The molecular structure of (S)-(4-Azaspiro[2.4]heptan-5-YL)methanol features a spirocyclic arrangement with a nitrogen atom integrated into the ring system. The structural representation can be described using its SMILES notation: OCC1CCC2(CC2)N1
, which highlights the connectivity between carbon, nitrogen, and oxygen atoms.
(S)-(4-Azaspiro[2.4]heptan-5-YL)methanol can participate in various chemical reactions, including:
The types of reactions depend on the reagents employed:
The mechanism of action for (S)-(4-Azaspiro[2.4]heptan-5-YL)methanol is primarily associated with its interaction with biological targets, particularly in pharmacological contexts. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. This interaction is crucial in understanding its potential therapeutic applications, especially concerning dopamine receptor modulation .
The chemical properties include its reactivity profile in oxidation and reduction reactions, as well as its stability under various conditions. The lack of specific physical property data indicates further research may be necessary to fully characterize these aspects.
(S)-(4-Azaspiro[2.4]heptan-5-YL)methanol has several scientific applications:
The azaspiro[2.4]heptane scaffold is efficiently constructed via imine-allylation/bromocyclization sequences. A scalable route commences with condensation of cyclopropyl ketones with benzylamine to form imines, followed by nucleophilic addition of allylmagnesium chloride. This yields homoallylic amines as key intermediates (>90% yield). Subsequent brominative cyclization employs aqueous HBr/Br₂ in dichloromethane, inducing intramolecular N-alkylation to generate spirocyclic bromopyrrolidines. Critical optimization replaced methanolic HBr with 40% aq. HBr and substituted K₂CO₃ with Et₃N, enhancing robustness for multigram synthesis (up to 100 g). This one-pot modification achieved near-quantitative conversion and >90% purity, significantly improving on earlier methods limited by hazardous reagents or low yields [2] [6].
Table 1: Optimized Bromocyclization Conditions
Cyclization Reagent | Solvent System | Base | Yield (%) | Scale Feasibility |
---|---|---|---|---|
40% aq. HBr/Br₂ | CH₂Cl₂ | Et₃N | >95 | Up to 100 g |
In situ MeOH/HBr | MeOH/CH₂Cl₂ | K₂CO₃ | 75-80 | Limited to 10 g |
Alternative approaches include gold-catalyzed cycloisomerization of homopropargyl sulfonamides and acid-promoted rearrangements of cyclopropylmethylamines. However, these suffer from catalyst cost (Au/Ag complexes), harsh deprotection requirements (Ts removal), or limited substrate scope, rendering them less suitable for large-scale applications [6].
Chiral induction in the title compound is achieved through resolution techniques and chiral auxiliaries. Enzymatic resolution using lipases (e.g., Candida antarctica Lipase B) selectively acylates the (R)-enantiomer of racemic azaspiroheptanyl methanol derivatives, leaving the desired (S)-alcohol enantiomerically enriched (ee >98%). Alternatively, chiral pool synthesis leverages tert-butyl (S)-5-azaspiro[2.4]heptane-7-carboxylate (CAS 127199-44-4) as a building block. The carboxylate is reduced to the hydroxymethyl derivative via LiAlH₄, preserving stereochemical integrity. Computational modeling confirms the (S)-configuration stabilizes the spiro core through minimized steric clash between the cyclopropane and pyrrolidine rings [9] [10].
Table 2: Enantioselective Synthesis Approaches
Method | Chiral Source | Key Step | ee (%) | Scale Limitations |
---|---|---|---|---|
Enzymatic resolution | Lipase B | Kinetic acylation | >98 | Multigram feasible |
Chiral auxiliary | (S)-tert-butyl ester | LiAlH₄ reduction | >99 | Requires chiral precursor |
Rhodium-catalyzed cyclopropanation enables direct assembly of the spirocyclic core from diazo compounds and electron-deficient olefins. Dirhodium(II) carboxylates (e.g., Rh₂(OAc)₄) catalyze decomposition of diazoacetates derived from N-protected pyrrolidines, generating spiro[2.4]heptanes via intramolecular carbene insertion. This method achieves excellent diastereoselectivity (>20:1 dr) when chiral dirhodium catalysts coordinate the diazo precursor stereoselectivity. Post-functionalization involves hydrolyzing the ester to the alcohol using LiAlH₄ or DIBAL-H, though over-reduction risks necessitate careful stoichiometric control. A key limitation is the accessibility of stereopure diazo reagents, complicating large-scale production [2] [8].
Debromination of spirocyclic bromides (e.g., 6-bromo-5-azaspiro[2.4]heptane) is critical for amine liberation. Hydride reduction using LiAlH₄ in THF at 0°C to RT selectively removes bromine from bromoazaspiroheptanes, yielding 5-azaspiro[2.4]heptane intermediates (71–74% yield). For acid-sensitive substrates, radical-mediated reduction with tris(trimethylsilyl)silane (TTMSS) and AIBN in toluene at 80°C provides a mild alternative, preventing N-deprotection. Comparative studies show Bu₃SnH achieves faster conversion but introduces tin contamination, complicating purification. TTMSS avoids this but requires higher loadings (1.5 equiv), impacting cost efficiency at scale [2] [8].
Orthogonal protection is essential for chemoselective transformations:
Table 3: Protection/Deprotection Strategies
Functional Group | Protecting Group | Installation Reagent | Deprotection Reagent | Compatibility |
---|---|---|---|---|
Amine | Boc | (Boc)₂O, Et₃N | TFA/CH₂Cl₂ (1:1) | Stable to bromocyclization |
Alcohol | TBS | TBSCl, imidazole, DMF | TBAF, THF | Resists LiAlH₄ reduction |
Alcohol | Acetyl | Ac₂O, pyridine | K₂CO₃, MeOH | Limited to mild conditions |
CAS No.: 639-99-6
CAS No.: 12002-53-8
CAS No.:
CAS No.: 485-18-7
CAS No.:
CAS No.: 925246-00-0